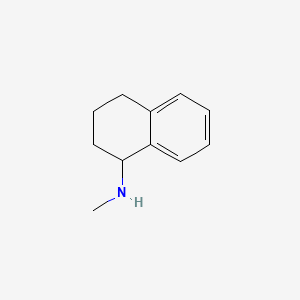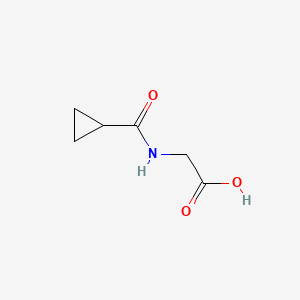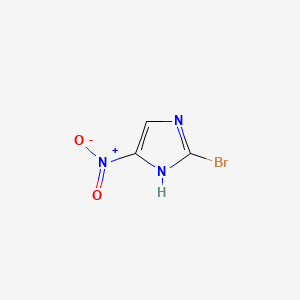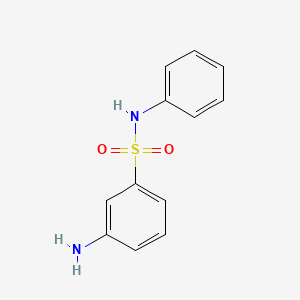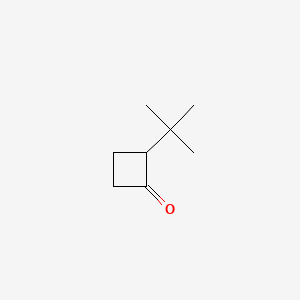
2-Tert-butylcyclobutan-1-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butylcyclobutan-1-one is a research chemical primarily used to study the regioselectivity and carbonyl reactivity of nucleophilic substitution reactions. This compound is synthesized by the reaction of benzannulation with cyclobutanone and stabilizes reactive carbonyl groups, making it valuable for mechanistic studies .
Wissenschaftliche Forschungsanwendungen
2-Tert-butylcyclobutan-1-one has several scientific research applications, including:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Tert-butylcyclobutan-1-one is synthesized through the reaction of benzannulation with cyclobutanone. The reaction conditions typically involve the use of a base and a solvent, such as tetrahydrofuran (THF), under controlled temperature and pressure .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of 2-tert-butylcyclobutan-1-one likely follows similar principles as laboratory synthesis, with scaling up of reaction conditions and optimization for yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Tert-butylcyclobutan-1-one undergoes various types of reactions, including:
Nucleophilic Substitution: This compound is used to study the regioselectivity and carbonyl reactivity in nucleophilic substitution reactions.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific details on these reactions are limited.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) may be used.
Major Products: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine may yield an amide derivative .
Wirkmechanismus
The mechanism by which 2-tert-butylcyclobutan-1-one exerts its effects involves the stabilization of reactive carbonyl groups through intramolecular hydrogen bonding between the carbonyl oxygen and the hydroxyl group on C2 . This stabilization is crucial for its role in nucleophilic substitution reactions and other chemical processes .
Vergleich Mit ähnlichen Verbindungen
Cyclobutanone: A simpler analog without the tert-butyl group.
2-tert-Butylcyclopentanone: A similar compound with a five-membered ring instead of a four-membered ring.
Uniqueness: 2-Tert-butylcyclobutan-1-one is unique due to its specific structure, which includes a tert-butyl group attached to a cyclobutanone ring. This structure imparts distinct reactivity and stability characteristics, making it valuable for specific mechanistic studies and synthetic applications .
Eigenschaften
IUPAC Name |
2-tert-butylcyclobutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-8(2,3)6-4-5-7(6)9/h6H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVZGIAAMVLZAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90963438 |
Source


|
| Record name | 2-tert-Butylcyclobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90963438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4579-31-1 |
Source


|
| Record name | 2-(1,1-Dimethylethyl)-cyclobutanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004579311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-tert-Butylcyclobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90963438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
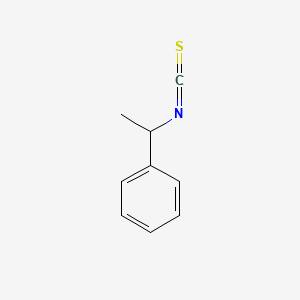
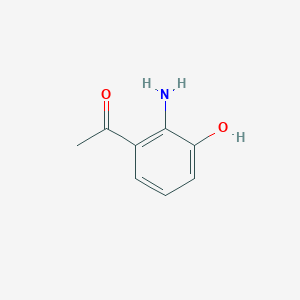
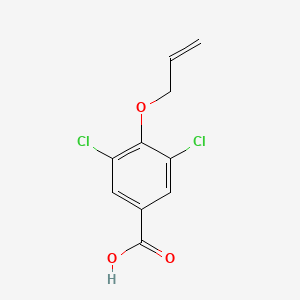
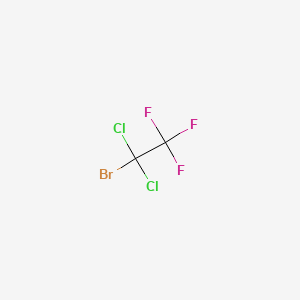
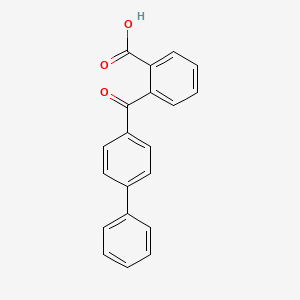
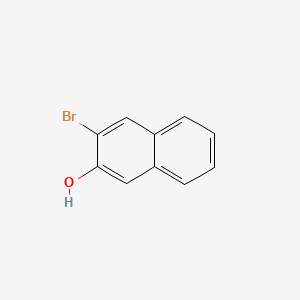
![2-(3-Aminophenyl)-1H-benzo[d]imidazol-6-amine](/img/structure/B1265482.png)
![5-Bromobenzo[d]oxazol-2-amine](/img/structure/B1265483.png)
